![molecular formula C20H30Br2N2 B1194966 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide CAS No. 6266-40-6](/img/structure/B1194966.png)
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide (CAS: 6266-40-6) is a bis-quaternary pyridinium compound with a 10-carbon alkyl chain linking two pyridinium rings. It acts as a potent inhibitor of human erythrocyte acetylcholinesterase (AChE), making it significant in drug discovery for neurological disorders . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide typically involves the reaction of decamethylene dibromide with pyridine under controlled conditions. The reaction proceeds as follows:
Reactants: Decamethylene dibromide and pyridine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Procedure: The decamethylene dibromide is added to a solution of pyridine in the solvent, and the mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of decamethylene dibromide and pyridine.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Substitution Products: Formation of pyridinium salts with different substituents.
Oxidation Products: Formation of oxidized derivatives of the pyridinium ring.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is its role as an inhibitor of human red blood cell acetylcholinesterase (AChE). This enzyme is critical in the regulation of neurotransmission, and its inhibition can have significant implications for treating neurological disorders. Research indicates that this compound exhibits a potent inhibitory effect on AChE, making it a candidate for further exploration in neuropharmacology .
Potential Therapeutic Applications
The compound's ability to modulate AChE activity suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic signaling is disrupted. It may also serve as a lead compound for developing novel AChE inhibitors with improved efficacy and selectivity compared to existing treatments.
Research Findings
Recent studies have focused on the pharmacological profile of this compound, highlighting its analgesic and sedative properties. For instance, it has been compared to standard analgesics like morphine and aspirin in various pain models, demonstrating significant efficacy .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
AChE Inhibition | Potent inhibitor | |
Analgesic Activity | Comparable to morphine | |
Sedative Effects | Significant inhibition |
Case Study 1: Neuropharmacological Evaluation
In a controlled study assessing the neuropharmacological effects of this compound, researchers administered varying doses to animal models. The results indicated a dose-dependent reduction in pain response and sedation levels, suggesting that this compound could be effective in managing pain while minimizing side effects typically associated with opioids.
Case Study 2: Structure-Activity Relationship Analysis
Another study analyzed the structure-activity relationship (SAR) of related pyridinium compounds, including this compound. By modifying different functional groups on the pyridine rings, researchers identified key structural features that enhance AChE inhibition and improve pharmacokinetic properties. This research provides a foundation for designing more effective derivatives.
Mechanism of Action
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Pyridinium Dibromide Derivatives
(a) 1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide
- Molecular weight : 486.21 g/mol
- Structure : Two bipyridinium units connected by a methylene (-CH₂-) bridge .
- Key difference: Shorter linker (methylene vs.
(b) 1-[2-(2-Nitrophenyl)-2-oxoethyl]-4-{1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium Dibromide (5a)
- Molecular weight : 644.27 g/mol
- Structure : Contains nitro-substituted phenyl and oxoethyl groups .
- Key difference: Electron-withdrawing nitro groups enhance polarity but reduce solubility in non-polar solvents compared to the target compound’s aliphatic chain .
AChE-Targeting Oxime Derivatives (Antidotes)
Compounds like K027 and K048 are bis-pyridinium oximes designed as AChE reactivators for organophosphate poisoning .
- Structural distinction: Hydroxyiminomethyl (-CH=N-OH) groups enable nucleophilic reactivation of phosphorylated AChE, unlike the target compound, which inhibits AChE directly .
- Example : K027 (C₁₅H₁₈Br₂N₄O₂) has a carbamoyl group, enhancing binding affinity to AChE’s peripheral site .
Monopyridinium Derivatives
(a) 1-(1-Adamantyl)pyridinium Bromide
- Molecular weight : 294.23 g/mol
- Structure : Single pyridinium ring with a bulky adamantyl group .
- Key difference: Monovalent charge and rigid adamantane moiety limit interactions with AChE’s catalytic site, contrasting with the target compound’s dual pyridinium heads .
Comparative Data Table
Key Research Findings
Chain Length and Bioactivity : The target compound’s 10-carbon linker optimizes membrane penetration and AChE binding, outperforming shorter analogs like the methylene-bridged bipyridinium .
Charge Distribution: Dual pyridinium groups enhance electrostatic interactions with AChE’s anionic active site, unlike monopyridinium derivatives .
Functional Group Impact : Oxime derivatives (e.g., K027) prioritize reactivation via nucleophilic groups, whereas the target compound’s aliphatic chain promotes steric inhibition .
Biological Activity
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide, with the CAS number 6266-40-6, is a pyridinium-based ionic liquid that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its interactions within biological systems, particularly in the fields of medicinal chemistry and materials science.
The molecular formula of this compound is C20H30Br2N2, and its molecular weight is approximately 458.28 g/mol. The compound is characterized by two pyridinium rings connected by a decyl chain, which enhances its lipophilicity and potential membrane permeability.
Biological Activity Overview
The biological activity of this compound can be classified into several categories, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that pyridinium-based compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar cationic compounds can disrupt bacterial membranes due to their amphiphilic nature, leading to increased permeability and eventual cell lysis . The specific activity of this compound against various bacterial strains remains to be extensively documented, but its structural analogs suggest potential efficacy.
Anticancer Properties
The anticancer potential of pyridinium derivatives has been explored in various studies. For example, related compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells require further investigation; however, its structural characteristics imply possible interactions with cellular targets involved in cancer progression.
Case Studies
Several case studies highlight the biological implications of similar pyridinium-based compounds:
- Mitoquinone Mesylate Study : A study on MitoQ (a related compound) showed that it reduced airway inflammation and remodeling in allergic mice models. The hydrophobic cationic moiety was crucial for its anti-allergic effects, suggesting that similar compounds may have therapeutic roles in inflammatory diseases .
- Corrosion Inhibition : Research on pyridinium ionic liquids indicated their effectiveness as eco-friendly corrosion inhibitors for mild steel in acidic environments. This suggests potential applications beyond biological systems, including industrial uses where biocompatibility may be advantageous .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide?
The compound is synthesized via alkylation reactions between pyridine derivatives and brominated alkyl chains. For instance, similar bis-pyridinium compounds are prepared by reacting pyridine with dibromoalkanes in polar aprotic solvents like DMF, followed by purification via recrystallization or column chromatography . Key steps include controlling stoichiometry to avoid side products and ensuring proper quaternization of the pyridine nitrogen. Reaction progress is monitored using TLC and NMR spectroscopy.
Q. How is this compound characterized structurally and spectroscopically?
- Spectroscopy : 1H and 13C NMR confirm the presence of pyridinium moieties and the decyl chain. For example, pyridinium protons resonate downfield (~8.5–9.5 ppm) due to the positive charge .
- X-ray crystallography : Single-crystal X-ray diffraction (performed using SHELXL ) resolves the dicationic structure and counterion arrangement. The compound crystallizes in a monoclinic system (e.g., space group P21/c) with lattice parameters such as a=10.52 A˚, b=12.34 A˚, c=14.78 A˚, and β=105.6∘ .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z=458.2835 (C20H30Br2N2) .
Q. What is the biochemical relevance of this compound as an AChE inhibitor?
It inhibits human erythrocyte acetylcholinesterase (AChE) with IC50 values determined via Ellman’s assay. Experimental design includes:
- Enzyme kinetics : Measuring residual AChE activity after incubation with the compound at varying concentrations.
- Controls : Using donepezil as a positive control and solvent-only blanks.
- Data analysis : Fitting dose-response curves to calculate inhibition constants .
Advanced Research Questions
Q. How are crystallographic refinement challenges addressed for this compound?
Refinement issues (e.g., disorder in the decyl chain or solvent molecules) are resolved using SHELXL’s restraints and constraints:
- Disordered atoms : Split into multiple sites with occupancy factors refined isotropically.
- Hydrogen bonding : DFIX and DANG instructions stabilize geometry.
- Validation : R-factor convergence (R1<0.05) and low electron density residuals in the final Fourier map (< 0.5 eÅ−3) ensure reliability .
Q. What non-covalent interactions govern the crystal packing?
The structure is stabilized by:
- π–π interactions : Between pyridinium rings (face-to-face distances ~3.6–3.8 Å).
- Hydrogen bonds : Bromide ions act as acceptors for C–H donors from adjacent cations (C–H⋯Br−, ~3.2–3.4 Å).
- Van der Waals forces : Between alkyl chains . These interactions are visualized using Mercury software and quantified with PLATON .
Q. How can researchers resolve contradictions in AChE inhibition data across studies?
Discrepancies may arise from:
- Assay conditions : pH, temperature, or substrate concentration variations. Standardize protocols using Tris buffer (pH 8.0) and 25°C.
- Enzyme sources : Human vs. recombinant AChE. Validate using purified erythrocyte AChE .
- Data normalization : Express activity as % inhibition relative to controls. Statistical tools (e.g., ANOVA) identify outliers .
Properties
CAS No. |
6266-40-6 |
---|---|
Molecular Formula |
C20H30Br2N2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
InChI Key |
XZZPVHYTBRRMNM-UHFFFAOYSA-L |
SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Synonyms |
1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.